N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Description
N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative featuring a carboxamide group at the 3-position of the chromene core. The substituent at the ethylamine side chain includes a dimethylamino group and a thiophen-3-yl moiety, which distinguishes it from other coumarin-based analogs. Its synthesis likely follows established protocols for coumarin carboxamides, involving condensation of ethyl coumarin-3-carboxylate with a substituted ethylamine under reflux conditions, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-20(2)15(13-7-8-24-11-13)10-19-17(21)14-9-12-5-3-4-6-16(12)23-18(14)22/h3-9,11,15H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLLFOQNZOLRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC2=CC=CC=C2OC1=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the chromene core, followed by the introduction of the carboxamide group and the thiophene ring. The dimethylamino group is usually introduced in the final steps. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the modification of its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with similar structures to N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene-based compounds have been shown to inhibit cancer cell proliferation in various human cancer cell lines. Notably, the compound OSI-390, a thiophene derivative, is recognized for its anticancer efficacy in clinical settings .
Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported that related thiophene derivatives exhibit minimum inhibitory concentrations (MICs) as low as 256 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests potential applications in developing new antibiotics.
Antioxidant Properties
The antioxidant capabilities of this compound have been evaluated using various assays, including the ABTS method. Compounds with similar structures have shown significant inhibition of free radicals, indicating their potential use in preventing oxidative stress-related diseases .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways associated with diseases like neurodegeneration. Enzyme inhibition studies highlight the relevance of similar compounds in therapeutic contexts, particularly regarding acetylcholinesterase inhibition .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with commercially available thiophene derivatives and dimethylaminoethyl precursors.
- Reaction Conditions : The reaction typically occurs under controlled conditions using solvents like DMSO and bases such as potassium carbonate to facilitate cyclization and functionalization.
- Characterization Techniques : The synthesized compounds are characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm their structures .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the anticancer effects of thiophene derivatives similar to this compound on various cancer cell lines. The results indicated that these compounds significantly reduced cell viability and induced apoptosis in human breast cancer cells.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of thiophene-based compounds against Staphylococcus aureus. The study reported an MIC value of 128 µg/mL for one derivative, suggesting its potential as a lead compound for antibiotic development.
| Property | Value/Observation |
|---|---|
| Anticancer Activity | Significant reduction in cell viability |
| Antimicrobial Efficacy | MIC of 128 µg/mL against Staphylococcus aureus |
| Antioxidant Activity | 62% inhibition compared to ascorbic acid |
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and properties of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide and related compounds:
*Calculated based on analogous structures.
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as:
Molecular Structure
The compound features a chromene core, which is known for its diverse biological activities. The presence of a thiophene ring and a dimethylamino group enhances its pharmacological potential.
Antifungal Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antifungal properties. For instance, derivatives containing the β-keto-enol pharmacophore have shown enhanced antifungal activities against various fungal strains. A study reported that certain chromene derivatives achieved minimum inhibitory concentration (MIC) values comparable to established antifungal agents, indicating promising antifungal potential for this compound .
Anticancer Activity
Chromene derivatives have been investigated for their anticancer properties. Research has shown that modifications on the chromene scaffold can lead to selective cytotoxicity against cancer cell lines. For example, structural alterations that introduce electron-donating groups have been linked to increased activity against human cancer cells .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that the introduction of specific substituents on the chromene ring significantly influences biological activity. Compounds with electron-withdrawing groups demonstrated enhanced potency against cancer cells, while those with electron-donating groups showed varying degrees of activity .
| Compound | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Antifungal | 12.5 | |
| Compound B | Anticancer | 4.1 | |
| Compound C | Antifungal | 28 |
The biological activity of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in fungal cell wall synthesis, leading to cell death.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, contributing to their cytotoxic effects.
- Antioxidant Activity : The presence of thiophene rings may confer antioxidant properties, which can protect normal cells from oxidative damage during treatment .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound?
Methodological Answer:
The synthesis involves multi-step organic reactions:
Coumarin Core Formation : Start with 7-(dimethylamino)-2-oxo-2H-chromene-3-carboxylic acid (or similar precursor). Activation via acid chloride or mixed anhydride intermediates is common for amide bond formation .
Amidation : React with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine. Use coupling agents like DCC/HOBt or EDCI in anhydrous DMF under nitrogen .
Purification : Flash chromatography (silica gel, DCM:MeOH gradients) followed by recrystallization (acetone/hexane) improves purity .
Basic: How should researchers characterize its purity and structural integrity?
Methodological Answer:
- NMR Spectroscopy : Analyze and NMR to confirm proton environments and carbon backbone. Coumarin carbonyl (~160–165 ppm) and thiophene protons (~6.5–7.5 ppm) are diagnostic .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns .
- X-ray Crystallography : If crystals form, resolve 3D structure to validate stereochemistry and intermolecular interactions .
Advanced: How can researchers resolve contradictions in reaction yields when varying solvents or bases?
Methodological Answer:
- Design of Experiments (DoE) : Systematically test solvents (DMF, THF, acetonitrile) and bases (KCO, EtN) to identify optimal conditions. Evidence shows DMF with KCO enhances nucleophilicity in similar coumarin syntheses .
- Kinetic Studies : Monitor reaction progress via TLC/HPLC to detect intermediates or side products (e.g., hydrolysis of the amide bond in polar solvents).
Advanced: What computational strategies predict biological targets or binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., kinases) or receptors. Prioritize targets of structurally similar coumarins (e.g., anti-cancer protease inhibition) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (GROMACS) to assess stability and binding free energies .
Basic: What biological activities are anticipated based on its structural motifs?
Methodological Answer:
- Coumarin Core : Linked to anti-coagulant, anti-cancer (topoisomerase inhibition), and antioxidant activities .
- Thiophene Moiety : Imparts anti-inflammatory and antimicrobial properties via electron-rich π-system interactions .
- Initial Screening : Perform in vitro assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) at 1–100 µM concentrations.
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Modify Substituents :
- Synthetic Steps : Use Suzuki-Miyaura coupling for aryl modifications or reductive amination for side-chain diversification .
Basic: What are the solubility challenges, and how can they be mitigated?
Methodological Answer:
- Challenges : Low aqueous solubility due to hydrophobic coumarin and thiophene groups.
- Solutions :
- Co-solvents : Use DMSO:water mixtures (e.g., 10% DMSO) for in vitro assays .
- Salt Formation : React with HCl to form water-soluble hydrochloride salts .
Advanced: How to optimize chromatographic purification for scaled-up synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
